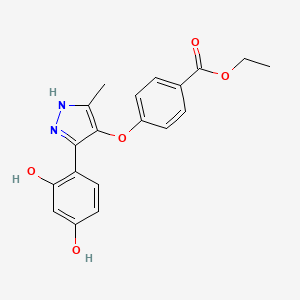![molecular formula C20H13F3N4O3S B2788722 1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251681-35-2](/img/structure/B2788722.png)
1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide is a synthetic organic compound It is characterized by the presence of a biphenyl core, a carboxamide group, and a pyrrolidin-1-ylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using appropriate carboxylic acid derivatives and amines.
Addition of Pyrrolidin-1-ylsulfonyl Moiety: The pyrrolidin-1-ylsulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides and pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. It may exhibit biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide could be explored for its therapeutic potential in treating diseases. Its pharmacokinetics and pharmacodynamics would be key areas of study.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its biphenyl core provides rigidity, while the pyrrolidin-1-ylsulfonyl and carboxamide groups offer opportunities for diverse chemical interactions.
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3S/c1-31-15-4-2-3-13(11-15)27-10-9-16(28)17(25-27)19-24-18(26-30-19)12-5-7-14(8-6-12)29-20(21,22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIWXCWAQKUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)
![6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2788645.png)


![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2788651.png)
![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)
![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)


![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)
